molecular formula C12H12O4 B11778500 2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid

Katalognummer: B11778500
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: VEFGVOHBAJKOMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of research and industry .

Vorbereitungsmethoden

The synthesis of 2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2,5-trimethyl-2,3-dihydrobenzofuran with an oxidizing agent to introduce the oxo group at the 3-position. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the benzofuran ring, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Wissenschaftliche Forschungsanwendungen

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

2,2,5-Trimethyl-3-oxo-2,3-dihydrobenzofuran-7-carboxylic acid can be compared with other benzofuran derivatives, such as:

Eigenschaften

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

2,2,5-trimethyl-3-oxo-1-benzofuran-7-carboxylic acid

InChI

InChI=1S/C12H12O4/c1-6-4-7-9(8(5-6)11(14)15)16-12(2,3)10(7)13/h4-5H,1-3H3,(H,14,15)

InChI-Schlüssel

VEFGVOHBAJKOMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=C1)C(=O)O)OC(C2=O)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.